N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-21(14-4-6-18-20(11-14)29-13-23-18)24-15-5-7-19-17(12-15)22(27)25-9-2-1-3-16(25)8-10-28-19/h4-7,11-13,16H,1-3,8-10H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPVZTGVPHAPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that incorporates both benzothiazole and pyrido-benzoxazocin structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 415.5 g/mol. The unique structural features contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O3 |
| Molecular Weight | 415.5 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
- Case Study : In vitro studies have shown that derivatives of benzothiazole exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 10 to 30 µM.
Antimicrobial Activity
The compound also demonstrates potential antimicrobial properties:
- Antibacterial Effects : Preliminary studies suggest effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal Activity : Exhibits inhibitory effects on fungi like Candida albicans.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways that affect cell proliferation and survival.
Research Findings
Recent studies have highlighted the importance of heterocyclic compounds like this one in drug design. For example:
Q & A
Q. What synthetic strategies are employed to prepare this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido-benzoxazocin core followed by coupling with the benzothiazole-6-carboxamide moiety. For example:
- Step 1 : Cyclization of precursor amines or ketones under acidic or basic conditions to form the hexahydro-pyrido-benzoxazocin scaffold.
- Step 2 : Amide coupling using reagents like EDCI/HOBt or DCC to attach the benzothiazole-6-carboxylic acid derivative.
- Key Optimization : Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for yield and purity .
| Reaction Step | Conditions | Yield |
|---|---|---|
| Core formation | H2SO4, reflux | 45–60% |
| Amide coupling | EDCI, DMF, 70°C | 70–85% |
Q. How is the compound structurally characterized?
- X-ray crystallography : SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve the complex heterocyclic structure. Hydrogen bonding and π-π stacking interactions are often analyzed .
- Spectroscopy : 1H/13C NMR (to confirm proton environments and carboxamide linkage), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS for molecular ion validation .
Q. What are the primary biological targets of benzothiazole-containing compounds?
Benzothiazole derivatives often target enzymes (e.g., kinases) or DNA via intercalation. Preliminary assays may include:
- In vitro enzyme inhibition : IC50 determination against cancer-related kinases.
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can conformational dynamics of the hexahydro-pyrido-benzoxazocin ring be analyzed?
- Cremer-Pople puckering parameters : Quantify ring puckering using crystallographic data to calculate amplitude (q) and phase angle (φ) .
- Molecular Dynamics (MD) simulations : Simulate solvent effects (e.g., water, DMSO) on ring flexibility using AMBER or GROMACS .
| Ring Puckering | q (Å) | φ (°) |
|---|---|---|
| Chair-like | 0.52 | 180 |
| Boat-like | 0.48 | 60 |
Q. How to resolve contradictions between crystallographic and spectroscopic data?
- Case Study : If NMR suggests a planar amide bond but X-ray shows slight torsion, use DFT calculations (e.g., B3LYP/6-31G*) to evaluate energy barriers for rotation. Cross-validate with variable-temperature NMR .
Q. What computational methods predict binding affinity to biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using Discovery Studio .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Variation points : Modify substituents on the benzothiazole (e.g., -F, -CH3) or pyrido-benzoxazocin (e.g., N-alkylation).
- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
Methodological Challenges
Q. What strategies mitigate hygroscopicity during purification?
- Lyophilization : Remove water under vacuum after column chromatography.
- Crystallization : Use non-polar solvents (e.g., hexane/EtOAc) to isolate anhydrous forms .
Q. How to optimize reaction conditions for scale-up?
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to maximize yield.
- Green chemistry : Substitute DMF with cyclopentyl methyl ether (CPME) for safer processing .
Q. What analytical techniques validate purity for publication?
- HPLC-DAD/MS : Purity >95% with UV/Vis and mass consistency.
- Elemental analysis : Carbon/hydrogen/nitrogen content within 0.4% of theoretical values .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
